1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine dihydrochloride
Description
1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine dihydrochloride is a piperazine derivative characterized by a phenoxyethyl backbone substituted with isopropyl and methyl groups at the 2- and 5-positions of the aromatic ring, respectively. The dihydrochloride salt form enhances solubility, a common feature in neuroactive compounds to improve bioavailability .
Properties
IUPAC Name |
1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O.2ClH/c1-13(2)15-5-4-14(3)12-16(15)19-11-10-18-8-6-17-7-9-18;;/h4-5,12-13,17H,6-11H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGWHYXHDQFHTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCN2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Piperazine Mono-Hydrochloride Intermediate
A critical step involves the controlled formation of piperazine mono-hydrochloride from piperazine and piperazine dihydrochloride in a polar solvent such as methanol, ethanol, or water. The molar ratio of piperazine to piperazine dihydrochloride is carefully controlled (approximately 1:0.9 to 1:1.05) to optimize yield and purity.
- Reaction conditions: Heating at reflux for about 1 to 1.2 hours with stirring
- Cooling to ~10–13 °C followed by filtration to isolate the mono-hydrochloride salt
- Drying under controlled temperatures (50–75 °C) for several hours to obtain a solid intermediate
Alkylation Reaction with 2-(2-Chloroethoxy)ethanol
The piperazine mono-hydrochloride is then reacted with 2-(2-chloroethoxy)ethanol to introduce the ethoxyethyl linker:
- Solvent: Polar solvents such as methanol, ethanol, or water are used; alternatively, non-polar solvents like dichloromethane can be employed depending on the desired reaction kinetics and purity
- Molar ratio: Piperazine mono-hydrochloride to 2-(2-chloroethoxy)ethanol typically around 1.8:1 to 2.1:1
- Temperature: Reaction temperature ranges from 40 °C to 100 °C, with reaction times from 2 to 6.5 hours depending on solvent and scale
- Post-reaction: Partial removal of solvent under reduced pressure at temperatures below 75 °C to concentrate the reaction mixture
Isolation and Purification
After reaction completion:
- Cooling to 15–18 °C and filtration to remove piperazine dihydrochloride byproduct, which is washed and dried for reuse
- The filtrate containing the crude 1-[2-(2-hydroxyethoxy)ethyl]piperazine derivative is concentrated by heating (90–95 °C) under controlled conditions
- Vacuum reduced pressure rectification is employed to purify the product, removing impurities including disubstituted compounds, to achieve high purity (>99%)
Formation of Dihydrochloride Salt
The free base piperazine derivative is converted into the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, resulting in a stable crystalline salt suitable for pharmaceutical applications.
Reaction Conditions and Yields Summary
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Molar Ratio (Reagents) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Piperazine mono-hydrochloride | Piperazine + Piperazine dihydrochloride | Methanol/Ethanol/Water | 80–100 | 1–1.2 | 1:0.9 to 1:1.05 | ~95 | Cooling and filtration required |
| Alkylation | Piperazine mono-hydrochloride + 2-(2-chloroethoxy)ethanol | Methanol/Ethanol/Water/Dichloromethane | 40–100 | 2–6.5 | 1.8–2.1:1 | 70–85 | Partial solvent removal post-reaction |
| Purification | Vacuum rectification | — | 90–95 | — | — | >99 | Removes disubstituted impurities |
| Salt formation | Piperazine derivative + HCl | Suitable solvent | Ambient | — | — | — | Produces dihydrochloride salt |
Research Findings and Optimization Notes
- The use of piperazine mono-hydrochloride rather than free piperazine minimizes disubstituted impurities and improves overall purity.
- Polar solvents such as methanol and ethanol facilitate better reaction kinetics and product solubility, but non-polar solvents like dichloromethane can be used to tailor reaction conditions.
- Temperature and reaction time are critical to balancing conversion and minimizing side reactions.
- Recycling of piperazine dihydrochloride byproduct reduces costs and environmental impact.
- Vacuum reduced pressure rectification is essential for obtaining pharmaceutical-grade purity by removing closely related impurities.
Chemical Reactions Analysis
1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Medicinal Chemistry
1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine dihydrochloride is primarily studied for its potential as a pharmaceutical agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
Case Studies in Drug Development
- Antidepressant Activity : Research has indicated that piperazine derivatives can exhibit antidepressant-like effects. For instance, studies involving similar piperazine compounds have demonstrated efficacy in modulating neurotransmitter levels, which may be applicable to treating mood disorders.
- Antipsychotic Properties : Some derivatives of piperazine are known to act on dopamine receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders. Investigations into the pharmacodynamics of this compound may reveal similar properties.
Biochemical Research
The compound is utilized in various biochemical assays and research settings:
Proteomics Research
- Role in Protein Interaction Studies : this compound is employed in proteomics to study protein interactions and functions. Its ability to modify protein behavior makes it valuable for understanding cellular mechanisms.
Enzyme Inhibition Studies
- The compound has been tested for its inhibitory effects on specific enzymes, which can be crucial for drug design targeting metabolic pathways involved in diseases such as cancer and diabetes.
Neuropharmacology
Given its structural features, this compound is also explored for neuropharmacological applications:
Potential Neuroprotective Effects
- Preliminary studies suggest that similar compounds may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells.
Data Table of Applications
| Application Area | Description | Relevant Findings |
|---|---|---|
| Medicinal Chemistry | Potential antidepressant and antipsychotic properties | Efficacy in neurotransmitter modulation |
| Biochemical Research | Used in proteomics and enzyme inhibition studies | Valuable for studying protein interactions |
| Neuropharmacology | Investigated for neuroprotective effects | Reduces oxidative stress |
Mechanism of Action
The mechanism of action of 1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Analogues from the HBK Series
The HBK series (HBK14–HBK19) includes compounds with variations in phenoxy substituents and linker chains. Key comparisons:
- HBK14: Features a 2,6-dimethylphenoxy group. The absence of halogen substituents may reduce receptor binding affinity compared to chlorinated analogs like HBK15 (2-chloro-6-methylphenoxy), which could enhance electron-withdrawing effects and receptor interactions .
- HBK17: Contains a 2,5-dimethylphenoxy group. The methyl groups at positions 2 and 5 are structurally analogous to the target compound’s 2-isopropyl-5-methyl substitution.
Key Insight : The target compound’s isopropyl group may confer greater metabolic stability compared to smaller alkyl groups in the HBK series, though this requires experimental validation.
GBR Series: Dopamine Transporter Inhibitors
The GBR compounds, including GBR12909 (Vanoxerine) and GBR12935, are well-studied DAT inhibitors. Comparisons include:
- GBR12909: Substituted with bis(4-fluorophenyl)methoxy and 3-phenylpropyl groups. It is a potent DAT inhibitor (IC50 ~5–20 nM) with high selectivity over serotonin (SERT) and norepinephrine (NET) transporters . In vivo, GBR12909 increases extracellular dopamine in the nucleus accumbens to 400% of baseline .
- GBR12935 : Differs by a diphenylmethoxy group. It shows slightly lower DAT potency (350% dopamine increase) , suggesting fluorination in GBR12909 enhances binding affinity.
Comparison with Target Compound: The target compound’s 2-isopropyl-5-methyl-phenoxy group lacks aromatic fluorination, which may reduce DAT affinity but improve selectivity by avoiding off-target effects on adrenergic or serotonergic systems. Its ethyl-piperazine chain (vs. propyl in GBR12909) could alter binding orientation within the DAT pocket .
I-893 (Alternative Name for GBR12909)
I-893, identical to GBR12909, demonstrates dose-dependent inhibition of dopamine and norepinephrine turnover in rat brains . The target compound’s substituents may reduce norepinephrine effects, favoring dopaminergic specificity.
Other Piperazine Derivatives
- Trimetazidine Dihydrochloride : A 2,3,4-trimethoxybenzyl-piperazine derivative used in ischemia. Its methoxy groups contrast with the target’s alkyl substituents, highlighting divergent therapeutic applications (antioxidant vs. CNS modulation) .
- 5-HT1A Antagonists (e.g., NAN 190): Piperazines with methoxyphenyl groups show 5-HT1A receptor affinity. The target compound’s phenoxy substitution pattern likely shifts activity away from serotonin receptors toward monoamine transporters .
Pharmacokinetic and Pharmacodynamic Considerations
- Solubility : Dihydrochloride salts (common in GBR and HBK compounds) improve aqueous solubility, critical for oral or injectable formulations .
- Metabolism : Fluorinated analogs like GBR12909 may exhibit longer half-lives due to resistance to oxidative metabolism. The target compound’s isopropyl group could similarly slow hepatic clearance .
- Toxicity : GBR12909 showed clinical safety in Phase 1 trials , while the target compound’s structural modifications may mitigate risks associated with fluorinated aromatics (e.g., bioaccumulation).
Research and Clinical Implications
- Preclinical Potential: The target compound’s structure positions it as a candidate for DAT inhibition with possible advantages in selectivity and metabolic stability over existing analogs.
- Comparative Data Gap : Direct binding assays and in vivo efficacy studies are needed to quantify DAT/SERT/NET affinity ratios and behavioral effects relative to GBR or HBK compounds.
Tabulated Comparison of Key Compounds
Biological Activity
1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine dihydrochloride is a chemical compound with significant potential in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
- Molecular Formula : C16H28Cl2N2O
- Molecular Weight : 335.32 g/mol
- CAS Number : 1185300-15-5
- Appearance : White to off-white powder
- Solubility : Soluble in water, particularly in its dihydrochloride form, enhancing its stability for biological applications .
This compound exhibits several biological activities primarily through its interaction with adrenergic receptors:
- Adrenergic Receptor Blockade : The compound has been shown to block alpha-1 and beta-adrenergic receptors, which is crucial for its antihypertensive effects. This mechanism suggests potential utility in managing hypertension and other cardiovascular disorders.
- Neuroprotective Effects : Preliminary studies indicate that this compound may possess neuroprotective properties, making it a candidate for treating neurological disorders. Its ability to modulate neurotransmitter systems could be beneficial in conditions such as depression or anxiety.
Antihypertensive Properties
Research indicates that this compound can effectively reduce blood pressure through adrenergic receptor blockade. In animal models, doses ranging from 50 to 250 mg/kg resulted in significant reductions in systolic blood pressure, affirming its potential as an antihypertensive agent.
Neurotransmitter Modulation
Studies have shown that the compound influences dopamine and norepinephrine levels in the brain. For instance, administration at varying doses affected the turnover rates of these neurotransmitters in the rat hypothalamus and caudate nucleus, suggesting a role in mood regulation and cognitive functions .
Study on Dopamine and Norepinephrine Levels
In a controlled study, rats administered with this compound exhibited a transient increase in dopamine levels followed by a decrease at higher doses. This biphasic response highlights the compound's complex interaction with neurotransmitter systems and its potential implications for mood disorders .
Cardiovascular Effects
A separate study focusing on the cardiovascular effects demonstrated that the compound could lower heart rate and improve cardiac output in hypertensive models. The results indicated that it might serve as an adjunct therapy for patients with resistant hypertension.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(2-Methoxyphenyl)piperazine | C12H16N2O | Primarily studied for antidepressant effects. |
| 1-(4-Fluorophenyl)piperazine | C11H14F2N2 | Known for psychoactive properties. |
| N-(4-Methylphenyl)piperazine | C11H16N2 | Investigated for anxiolytic effects. |
The distinct combination of isopropyl and methyl groups on the phenoxy ring of this compound contributes to its unique pharmacological profile compared to these similar compounds .
Q & A
Q. How can researchers optimize the synthesis of 1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine dihydrochloride to improve yield and purity?
- Methodological Answer : Synthesis optimization typically involves multi-step reactions, starting with nucleophilic substitution to attach the phenoxy-ethyl group to the piperazine core, followed by dihydrochloride salt formation. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .
- Catalyst use : Bases like triethylamine or K₂CO₃ facilitate deprotonation during coupling steps .
- Temperature control : Maintaining 60–80°C during alkylation steps minimizes side reactions .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization in ethanol improves purity .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the piperazine ring, phenoxy-ethyl linkage, and isopropyl/methyl substituents. Aromatic protons appear at δ 6.5–7.5 ppm, while piperazine protons resonate at δ 2.5–3.5 ppm .
- HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeOH) coupled with ESI-MS validates molecular weight (expected [M+H]⁺ ~353 g/mol) and purity (>95%) .
- X-ray crystallography : Resolves stereochemistry in single crystals grown from ethanol/water mixtures .
Q. What in vitro assays are recommended for preliminary screening of biological activity?
- Methodological Answer :
- Receptor binding assays : Radioligand displacement studies (e.g., 5-HT₁A, α-adrenergic receptors) using HEK293 cells transfected with target receptors .
- Functional assays : cAMP or calcium flux measurements to assess agonism/antagonism .
- Cytotoxicity screening : MTT assays in HepG2 or HEK293 cells at 1–100 µM to rule out nonspecific toxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
- Methodological Answer :
- Substituent variation : Replace the isopropyl group with bulkier tert-butyl or electron-withdrawing groups (e.g., CF₃) to modulate receptor affinity .
- Piperazine modification : Introduce N-methyl or N-aryl groups to alter pharmacokinetic properties .
- Computational modeling : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes to targets like 5-HT receptors .
Q. How should researchers resolve contradictions in biological data (e.g., inconsistent IC₅₀ values across assays)?
- Methodological Answer :
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Orthogonal validation : Confirm receptor binding with SPR (surface plasmon resonance) if radioligand assays show variability .
- Batch analysis : Compare compound purity (HPLC) and salt form (TGA/DSC) across studies to exclude batch effects .
Q. What computational strategies can predict metabolic stability and toxicity early in development?
- Methodological Answer :
- ADMET prediction : Use QikProp or SwissADME to estimate logP, CYP450 inhibition, and blood-brain barrier permeability .
- Metabolite identification : In silico tools (Meteor Nexus) simulate Phase I/II metabolism, highlighting labile sites (e.g., piperazine N-oxidation) .
- Toxicity profiling : Derek Nexus predicts hepatotoxicity and hERG channel blockade .
Data Contradiction and Validation
Q. How can researchers validate conflicting receptor selectivity profiles reported in literature?
- Methodological Answer :
- Panel screening : Test the compound against a broad receptor panel (e.g., CEREP Psychoactive Drug Screening Program) .
- Structural analogs : Compare with known selective ligands (e.g., 1-(2-Methoxyphenyl)piperazine derivatives) to identify critical substituents .
- Kinetic assays : Measure on/off rates (SPR) to distinguish allosteric vs. orthosteric binding .
Q. What strategies mitigate low yields during scale-up synthesis?
- Methodological Answer :
- Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., alkylation) .
- Catalyst optimization : Switch from homogeneous (e.g., Pd/C) to heterogeneous catalysts (e.g., silica-supported amines) .
- In-line analytics : PAT (Process Analytical Technology) tools monitor reaction progress in real time .
Experimental Design and Optimization
Q. What in vivo models are appropriate for evaluating CNS activity?
- Methodological Answer :
- Rodent behavioral assays : Forced swim test (antidepressant activity) or elevated plus maze (anxiolytic effects) .
- Microdialysis : Measure extracellular serotonin/dopamine levels in rat prefrontal cortex .
- PK/PD integration : Plasma and brain tissue sampling at 0.5–24 hr post-dose to correlate exposure with efficacy .
Q. How can researchers improve metabolic stability without compromising potency?
- Methodological Answer :
- Isotere replacement : Substitute the phenoxy group with bioisosteres (e.g., thioether, indole) .
- Prodrug design : Mask polar groups (e.g., piperazine) with ester or carbamate linkers .
- Liver microsome assays : Incubate with human/rat microsomes + NADPH to identify metabolic hotspots .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
